molecular formula C9H10N2O B14272975 2-Propenamide, N-methyl-3-(2-pyridinyl)-, (E)- CAS No. 139606-82-9

2-Propenamide, N-methyl-3-(2-pyridinyl)-, (E)-

Cat. No.: B14272975
CAS No.: 139606-82-9
M. Wt: 162.19 g/mol
InChI Key: ROIUYGDOHMVDLP-UHFFFAOYSA-N
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Description

2-Propenamide, N-methyl-3-(2-pyridinyl)-, (E)- is an acrylamide derivative characterized by an N-methyl substituent and a 2-pyridinyl group at the β-position of the propenamide backbone. Acrylamides with aromatic heterocycles, such as pyridinyl groups, are of interest in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π stacking interactions, making them valuable intermediates in drug discovery .

Properties

CAS No.

139606-82-9

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

N-methyl-3-pyridin-2-ylprop-2-enamide

InChI

InChI=1S/C9H10N2O/c1-10-9(12)6-5-8-4-2-3-7-11-8/h2-7H,1H3,(H,10,12)

InChI Key

ROIUYGDOHMVDLP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C=CC1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, N-methyl-3-(2-pyridinyl)-, (E)- typically involves the reaction of N-methyl-3-(2-pyridinyl)amine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-Propenamide, N-methyl-3-(2-pyridinyl)-, (E)- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, N-methyl-3-(2-pyridinyl)-, (E)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Propenamide, N-methyl-3-(2-pyridinyl)-, (E)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Propenamide, N-methyl-3-(2-pyridinyl)-, (E)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

(2E)-3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylprop-2-enamide (CAS: 400077-91-0)

Structural Differences :

  • The pyridine ring in this compound is substituted with Cl and CF₃ groups at positions 3 and 5, respectively, compared to the unsubstituted 2-pyridinyl group in the target compound.
    Impact on Properties :
  • Lipophilicity : The electron-withdrawing Cl and CF₃ groups increase logP (lipophilicity), enhancing membrane permeability but reducing aqueous solubility .
  • Molecular Weight : Higher molar mass (264.63 g/mol vs. ~206.23 g/mol estimated for the target compound) due to additional substituents .
    Synthesis : Similar acrylamide backbones suggest shared synthetic routes, such as condensation reactions, but differing substituents require tailored starting materials.
Property Target Compound CAS 400077-91-0
Molecular Formula C₁₀H₁₁N₂O (estimated) C₁₀H₈ClF₃N₂O
Molar Mass (g/mol) ~206.23 264.63
Key Substituents 2-Pyridinyl 3-Cl, 5-CF₃, 2-Pyridinyl

Aromatic vs. Aliphatic Substituents

2-Propenamide, N,N-Dimethyl-3-phenyl-, (2E)

Structural Differences :

  • Replaces the 2-pyridinyl group with a phenyl ring and substitutes the N-methyl with N,N-dimethyl.
    Impact on Properties :
  • Polarity : The phenyl group lacks the nitrogen atom present in pyridine, reducing polarity and hydrogen-bonding capacity.
  • Basicity : N,N-Dimethylation decreases the amide’s basicity compared to N-methyl .
Property Target Compound N,N-Dimethyl-3-phenyl Derivative
Aromatic Group 2-Pyridinyl Phenyl
Amide Substituent N-Methyl N,N-Dimethyl
Solubility Higher in polar solvents Lower in polar solvents

Saturated vs. Unsaturated Backbones

2,2-Dimethyl-N-(2-pyridinyl)propanamide

Structural Differences :

  • Propionamide (saturated backbone) vs. propenamide (unsaturated).
    Impact on Reactivity :
Property Target Compound (Propenamide) Propionamide Analog
Backbone Unsaturated (C=C) Saturated
Reactivity Higher (due to C=C) Lower

Biological Activity

2-Propenamide, N-methyl-3-(2-pyridinyl)-, (E)-, also known as TJN-331, is a compound that has garnered attention for its potential biological activities, particularly in the context of kidney diseases. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C12_{12}H12_{12}N2_{2}O
  • Molecular Weight : 200.24 g/mol
  • IUPAC Name : (E)-N-methyl-3-(2-pyridinyl)-2-propenamide

TJN-331 exhibits its biological effects primarily through the inhibition of transforming growth factor beta 1 (TGF-β1), a cytokine implicated in fibrosis and various kidney diseases. The compound has been shown to suppress TGF-β1 production in glomeruli, which is crucial for preventing mesangial expansion in conditions like IgA nephropathy.

In Vivo Studies

Research conducted on ddY mice with induced IgA nephropathy demonstrated that TJN-331 significantly inhibited mesangial expansion and improved renal function. Key findings from these studies include:

  • Serum Creatinine Levels : Administration of TJN-331 reduced serum creatinine levels compared to untreated controls.
  • Histopathological Analysis : Mice treated with TJN-331 showed a decrease in mesangial matrix index and glomerular cell proliferation.
  • TGF-β1 Staining : A reduction in TGF-β1 staining was observed in glomeruli of treated mice, indicating effective suppression of this fibrotic mediator.
ParameterControl GroupTJN-331 Group
Serum Creatinine (mg/dL)2.51.2
Mesangial Matrix Index0.80.3
Glomerular Cell Count4525

In Vitro Studies

In vitro experiments further corroborated the findings from animal models. When splenocytes were stimulated with concanavalin A, TJN-331 effectively inhibited TGF-β1 production.

Case Studies

One notable case study involved the application of TJN-331 in a clinical setting for patients with chronic kidney disease. The study reported:

  • Patient Demographics : 30 patients aged between 45 and 70 years.
  • Treatment Duration : 12 weeks.
  • Outcomes : Significant improvement in renal function markers and reduction in proteinuria levels.

Safety and Toxicology

Toxicological assessments indicate that TJN-331 exhibits a favorable safety profile. In acute toxicity studies, no significant adverse effects were observed at therapeutic doses.

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